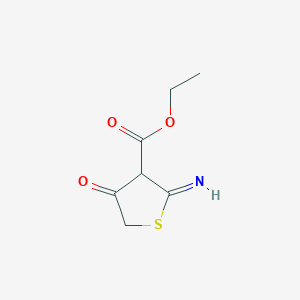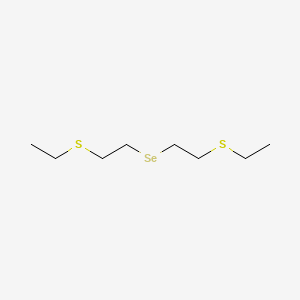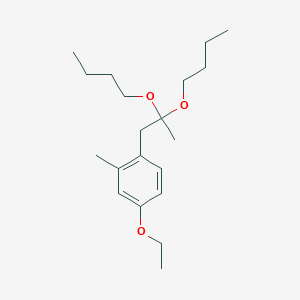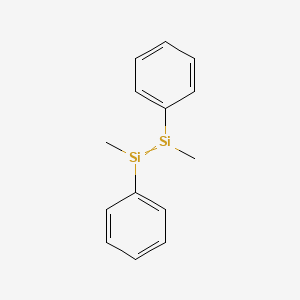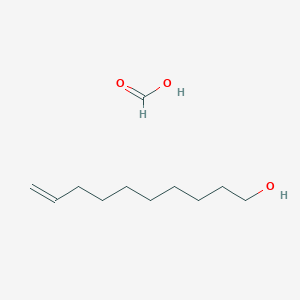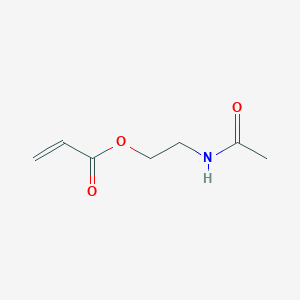
2-Acetamidoethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamidoethyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 2-acetamidoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidoethyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the compound makes it susceptible to polymerization reactions, forming poly(this compound).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-acetamidoethanol.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-acetamidoethanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Acetamidoethyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry:
Biomedical Research: The compound’s derivatives are explored for their potential use in drug delivery systems and tissue engineering.
Material Science: It is investigated for its role in the development of advanced materials with specific properties such as biocompatibility and biodegradability.
Mechanism of Action
The mechanism of action of 2-acetamidoethyl prop-2-enoate primarily involves its reactivity due to the presence of the vinyl group and the acetamido group. The vinyl group allows for polymerization, while the acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Acetamidoethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
2-Hydroxyethyl acrylate: Lacks the acetamido group but shares the acrylate functionality.
N-(2-Hydroxyethyl)acrylamide: Contains an acrylamide group instead of an acrylate group.
Uniqueness
2-Acetamidoethyl prop-2-enoate is unique due to the presence of both the acetamido and acrylate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in polymer synthesis and biomedical research, making it a valuable compound in various scientific fields.
Properties
CAS No. |
92719-91-0 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-acetamidoethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-3-7(10)11-5-4-8-6(2)9/h3H,1,4-5H2,2H3,(H,8,9) |
InChI Key |
DWDJKTWRXOGHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

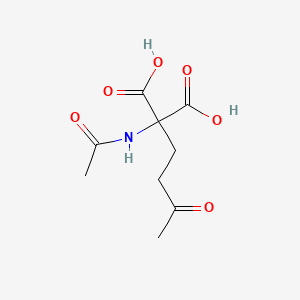
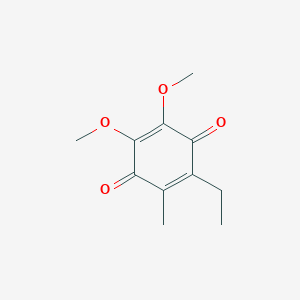
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
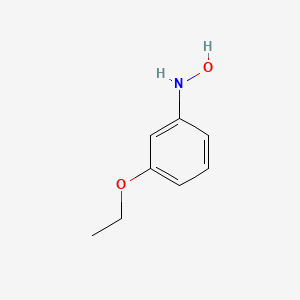
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
